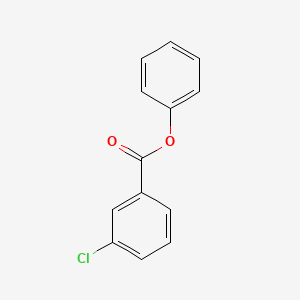
Phenyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-chlorobenzoate is an organic compound that belongs to the class of benzoates It consists of a phenyl group attached to a 3-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of phenyl-3-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenyl benzoate.
Reduction: The compound can be reduced to form phenyl-3-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Phenyl benzoate and chloride ions.
Oxidation: Phenyl benzoquinone derivatives.
Reduction: Phenyl-3-chlorobenzyl alcohol.
Scientific Research Applications
Phenyl 3-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl-3-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The electron-withdrawing nature of the chlorine atom enhances the reactivity of the compound towards nucleophiles . In biological systems, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Phenyl 3-chlorobenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chlorobenzoic acid: Contains a carboxylic acid group instead of the ester group, leading to different chemical properties and reactivity.
Polychlorinated biphenyls (PCBs): Structurally related but contain multiple chlorine atoms, making them more persistent and less biodegradable.
This compound is unique due to its specific substitution pattern and the presence of both phenyl and chlorobenzoate moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
41998-17-8 |
|---|---|
Molecular Formula |
C13H9ClO2 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
phenyl 3-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9H |
InChI Key |
BVSINJUGJASNKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Ethoxyphenyl)thio]-propanoic acid ethyl ester](/img/structure/B1625130.png)
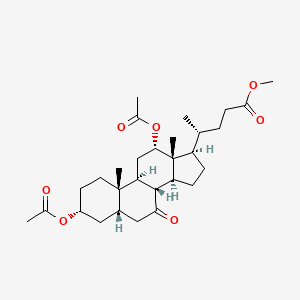
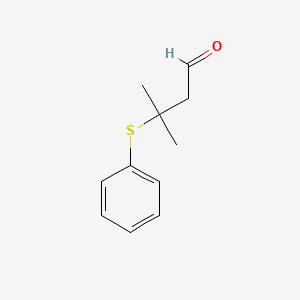
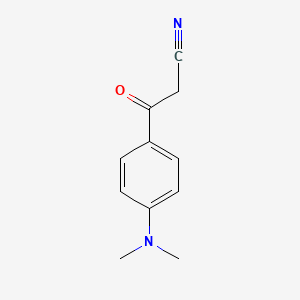

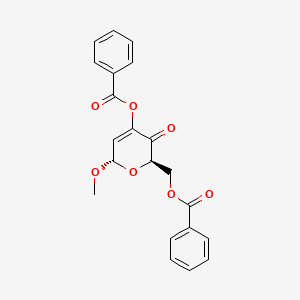
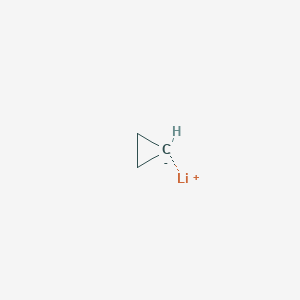
![4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE](/img/structure/B1625145.png)

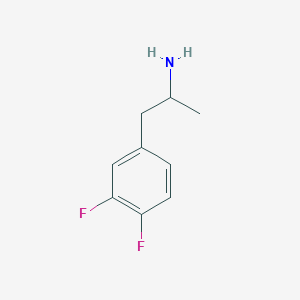
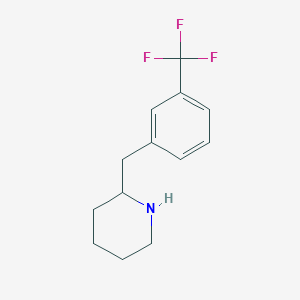
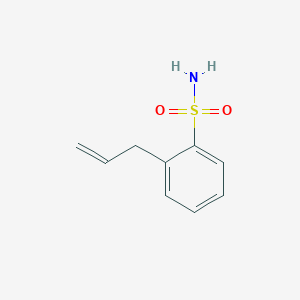
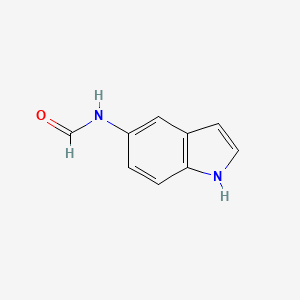
![N-{4-[(Propan-2-yl)oxy]phenyl}piperazine-1-carboxamide](/img/structure/B1625152.png)
